molecular formula C18H19NOS2 B2550467 (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide CAS No. 1798402-07-9

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide

Cat. No.: B2550467
CAS No.: 1798402-07-9
M. Wt: 329.48
InChI Key: NGKOHBSIGCJFKL-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound that features a unique combination of functional groups, including a cyclopropyl group, a methylthio-substituted phenyl ring, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through a reaction between an appropriate acrylamide precursor and a cyclopropylamine derivative under controlled conditions.

    Introduction of the methylthio group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.

    Attachment of the thiophen-3-ylmethyl group: This step involves the coupling of a thiophen-3-ylmethyl halide with the acrylamide backbone, often facilitated by a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiophen-3-ylmethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical space.

Mechanism of Action

The mechanism by which (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, depending on its functional groups and the nature of its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide stands out due to its combination of a cyclopropyl group, a methylthio-substituted phenyl ring, and a thiophen-3-ylmethyl group, which imparts unique chemical and physical properties not commonly found in similar compounds.

Properties

IUPAC Name

(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS2/c1-21-17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-22-13-15/h2-4,7-11,13,16H,5-6,12H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKOHBSIGCJFKL-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.